molecular formula C15H12N2O B181913 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- CAS No. 4845-49-2

3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-

Cat. No. B181913
Key on ui cas rn: 4845-49-2
M. Wt: 236.27 g/mol
InChI Key: MZKALFCNIJHTJG-UHFFFAOYSA-N
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Patent
US05750550

Procedure details

A mixture of 2,4-dihydro-2-phenyl-5-hydroxy-3H-pyrazol-3-one (1 g, 5.7 mmol) and POCl3 (1 g, 6.5 mmol) was heated at 100° C. for 4 hours and cooled. The mixture was diluted with ice/water and sodium bicarbonate solution was added (to pH=7). The aqueous layer was extracted with methylene chloride (3×), the organic layer was concentrated in vacuo, and the solid was crystallized from methylene chloride and recrystallized from acetonitrile and methylene chloride. The above solid was purified by column chromatography (silica gel, 6-33% ethyl acetate/hexane) to afford 110 mg of 2,4-dihydro-2-phenyl-5-chloro-3H-pyrazol-3-one (Formula III: R1 =Ph; R2 =Cl; R3 =H) and 56 mg of 1-phenyl-3-hydroxy-5-chloropyrazole as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11](=[O:12])[CH2:10][C:9]([OH:13])=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:16]>C(=O)(O)[O-].[Na+]>[C:1]1([N:7]2[C:11](=[O:12])[CH2:10][C:9]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([N:7]2[C:11]([Cl:16])=[CH:10][C:9]([OH:13])=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=C(CC1=O)O
Name
Quantity
1 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
was added (to pH=7)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride (3×)
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the solid was crystallized from methylene chloride
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile and methylene chloride
CUSTOM
Type
CUSTOM
Details
The above solid was purified by column chromatography (silica gel, 6-33% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(CC1=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(C=C1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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